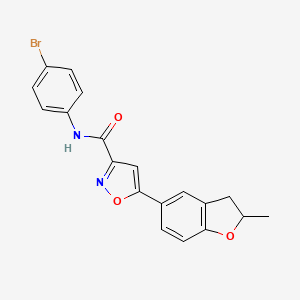![molecular formula C30H36N2O3 B14984662 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B14984662.png)
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is a complex organic compound that combines several functional groups, including an indole moiety, an adamantane core, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative and the adamantane carboxylic acid. The key steps include:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Preparation of Adamantane Carboxylic Acid: Adamantane carboxylic acid can be prepared by the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide or indole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Applications De Recherche Scientifique
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The adamantane core provides rigidity and stability, making it useful in the development of advanced materials.
Mécanisme D'action
The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, potentially modulating their activity. The adamantane core may enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-{2-[(1R)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole}
Uniqueness
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide is unique due to its combination of an indole moiety and an adamantane core, which provides a balance of biological activity and structural stability. This makes it distinct from other similar compounds that may lack one of these key features.
Propriétés
Formule moléculaire |
C30H36N2O3 |
|---|---|
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C30H36N2O3/c1-3-35-27-9-8-22(13-28(27)34-2)24(25-18-31-26-7-5-4-6-23(25)26)17-32-29(33)30-14-19-10-20(15-30)12-21(11-19)16-30/h4-9,13,18-21,24,31H,3,10-12,14-17H2,1-2H3,(H,32,33) |
Clé InChI |
NNHJPFNEKNFHNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CNC6=CC=CC=C65)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14984586.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B14984594.png)
![5-bromo-3-methyl-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14984599.png)
![3-butoxy-N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14984613.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14984616.png)
![5-(3,4-dimethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14984625.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]pentanamide](/img/structure/B14984628.png)
![N-[2-(tert-butylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14984631.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14984640.png)
![1-butyl-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14984642.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B14984654.png)
![5-bromo-3-[4-(dimethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14984658.png)
